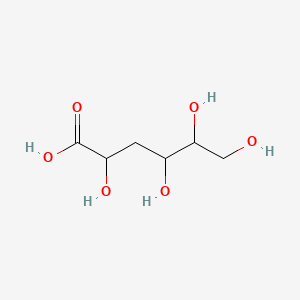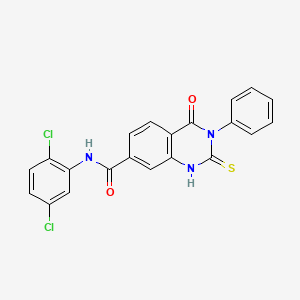
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-diclorofenil)-4-oxo-3-fenil-2-sulfanil-3,4-dihidroquinazolina-7-carboxamida es un compuesto orgánico complejo que pertenece a la familia de las quinazolinas. Las quinazolinas son compuestos bicíclicos que contienen nitrógeno, conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal . Este compuesto en particular se caracteriza por su estructura única, que incluye grupos diclorofenil, fenil y sulfanil unidos a un núcleo de quinazolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,5-diclorofenil)-4-oxo-3-fenil-2-sulfanil-3,4-dihidroquinazolina-7-carboxamida generalmente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinazolina: El núcleo de quinazolina se puede sintetizar mediante la ciclización de derivados del ácido antranílico con formamida o sus derivados en condiciones ácidas o básicas.
Introducción del grupo diclorofenil: El grupo diclorofenil se puede introducir mediante una reacción de sustitución nucleofílica utilizando 2,5-diclorofenilamina.
Adición del grupo fenil: El grupo fenil se puede unir a través de una reacción de acilación de Friedel-Crafts utilizando cloruro de benzoílo.
Incorporación del grupo sulfanil: El grupo sulfanil se puede introducir mediante una reacción de tiolación utilizando tiourea o reactivos similares.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, la selección de alta productividad de las condiciones de reacción y los reactores de flujo continuo para escalar eficientemente el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,5-diclorofenil)-4-oxo-3-fenil-2-sulfanil-3,4-dihidroquinazolina-7-carboxamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo sulfanil se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo diclorofenil puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Borohidruro de sodio, hidruro de litio y aluminio
Sustitución: Aminas, tioles
Principales productos formados
Oxidación: Sulfoxidos, sulfonas
Reducción: Alcoholes
Sustitución: Derivados de quinazolina sustituidos
Aplicaciones Científicas De Investigación
N-(2,5-diclorofenil)-4-oxo-3-fenil-2-sulfanil-3,4-dihidroquinazolina-7-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química medicinal: Ha mostrado potencial como agente antiproliferativo contra células cancerosas, lo que lo convierte en un candidato para el desarrollo de fármacos anticancerígenos.
Investigación biológica: Su estructura única le permite interactuar con diversos objetivos biológicos, lo que la convierte en útil para estudiar la inhibición enzimática y la unión a receptores.
Aplicaciones industriales: Se puede utilizar como precursor para la síntesis de otros derivados de quinazolina bioactivos, que tienen aplicaciones en la agricultura como herbicidas y pesticidas.
Mecanismo De Acción
El mecanismo de acción de N-(2,5-diclorofenil)-4-oxo-3-fenil-2-sulfanil-3,4-dihidroquinazolina-7-carboxamida implica su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas y receptores, lo que lleva a la interrupción de los procesos celulares. Por ejemplo, puede inhibir las tirosina quinasas, que juegan un papel crucial en la señalización celular y la proliferación . La capacidad del compuesto para formar fuertes enlaces de hidrógeno e interacciones hidrofóbicas con sus objetivos mejora su eficacia.
Comparación Con Compuestos Similares
Compuestos similares
- 6-cloro-4-oxo-N’-(p-tolilo)-1,4-dihidroquinolina-3-carboxamida
- 6-cloro-4-oxo-N’-(2,5-diclorofenil)-1,4-dihidroquinolina-3-carboxamida
Singularidad
N-(2,5-diclorofenil)-4-oxo-3-fenil-2-sulfanil-3,4-dihidroquinazolina-7-carboxamida destaca por su combinación única de grupos diclorofenil, fenil y sulfanil unidos al núcleo de quinazolina. Esta singularidad estructural contribuye a sus distintas actividades biológicas y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C21H13Cl2N3O2S |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-13-7-9-16(23)18(11-13)24-19(27)12-6-8-15-17(10-12)25-21(29)26(20(15)28)14-4-2-1-3-5-14/h1-11H,(H,24,27)(H,25,29) |
Clave InChI |
HULNVWOAKBKFRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


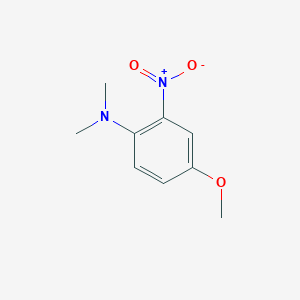

![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)

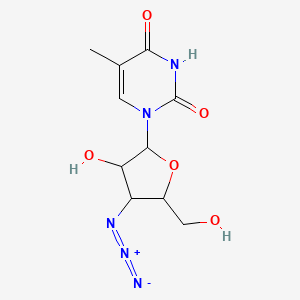
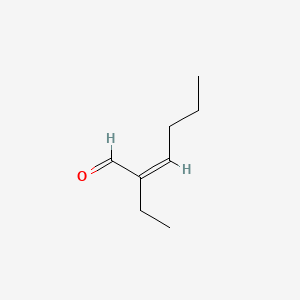

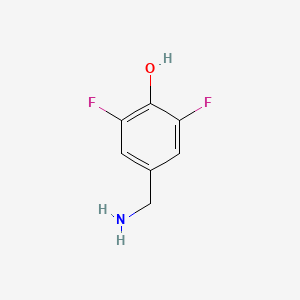
![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)




